N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H34N4O2 and its molecular weight is 398.551. The purity is usually 95%.
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Scientific Research Applications
Enamine Chemistry and Reduction Processes
Research involving compounds similar to N1-cyclohexyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide focuses on enamine chemistry. For example, a study by Carlsson and Lawesson (1982) explores the transformation of cyclohexanone derivatives into enaminones and their reduction using LiAlH4 and NaBH4, yielding various aldehydes, alcohols, and pyrrolidine derivatives (Carlsson & Lawesson, 1982).
Spiro[pyrrolidin-3,3'-oxindoles] Synthesis
Another area of application is the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which exhibit significant biological activities. Chen et al. (2009) describe an enantioselective organocatalytic approach for synthesizing these derivatives with high enantiopurity and structural diversity. This process involves a 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters (Chen et al., 2009).
Organocatalytic Synthesis of Spirooxindoles
Zhang et al. (2016) report an efficient and highly enantioselective method for constructing a range of chiral spiro[pyrrolidin-3,3'-oxindoles]. This method uses thiourea-quaternary ammonium salts as phase-transfer catalysts, allowing for good yields and excellent enantioselectivities under mild conditions (Zhang et al., 2016).
Catalytic Synthesis and Structural Studies
Further research includes the catalytic synthesis of related compounds and their structural analysis. Studies by Shi et al. (2013) and Lai et al. (2006) delve into the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides, demonstrating broad substituent scope and the importance of various intermolecular interactions in crystal packing (Shi et al., 2013), (Lai et al., 2006).
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-22(28)23(29)25-19-7-3-2-4-8-19/h9-10,15,19,21H,2-8,11-14,16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRUAVVSNVVCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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